molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3

2-Chlorothiazolo[4,5-b]pyrazine

Cat. No.: B2381048
CAS No.: 1190927-25-3
M. Wt: 171.6
InChI Key: XSELTIRLYGXVQG-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science

Fused heterocyclic systems, which are complex ring structures composed of two or more interconnected heterocyclic rings, are fundamental in organic chemistry due to their distinct chemical properties and biological activities. fiveable.me These structures are integral to the development of new pharmaceuticals and advanced materials. airo.co.in In medicinal chemistry, fused heterocycles are considered "privileged structures" because they form the core of numerous bioactive compounds, enabling specific interactions with biological targets to enhance drug effectiveness and selectivity. fiveable.menih.gov The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into these fused rings modifies the compound's electronic environment, reactivity, solubility, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic profiles of drug candidates. fiveable.menih.gov Over 85% of all biologically active molecules contain a heterocyclic fragment, highlighting their central role in drug design. nih.gov

In the realm of materials science, fused heterocyclic systems are valued for their unique electronic and photophysical properties. These characteristics make them suitable for applications in organic electronics, including the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The rigid, planar structure of many fused heterocycles facilitates π-π stacking and efficient charge transport, which are essential for the performance of these materials. The ability to tune their properties through synthetic modifications allows for the creation of materials with tailored functionalities.

Historical Context of Thiazolo[4,5-b]pyrazine Derivatives in Scientific Literature

The exploration of thiazolopyrimidine derivatives, a class of compounds structurally related to thiazolo[4,5-b]pyrazines, has been a subject of scientific investigation for several decades. Early work focused on the fundamental synthesis and characterization of these fused systems. For instance, research dating back to the late 1960s described methods for the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, correcting and clarifying earlier claims in the scientific literature. rsc.org These foundational studies established the chemical pathways to access these complex heterocyclic scaffolds.

Over the years, the focus of research has expanded from synthesis to the exploration of the biological activities of these compounds. Thiazole (B1198619) and its fused derivatives have been identified as important pharmacophores, exhibiting a wide range of biological effects. researchgate.net This has led to extensive research into their potential as therapeutic agents. The structural similarities between different isomers of thiazolopyrimidines and other biologically significant heterocycles have fueled further investigation into their medicinal chemistry applications. researchgate.net

Overview of Contemporary Research Trajectories for 2-Chlorothiazolo[4,5-b]pyrazine and its Analogs

Contemporary research on this compound and its analogs is vibrant and multifaceted, with a strong emphasis on their potential in medicinal chemistry. The this compound moiety serves as a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities.

Current research is actively exploring the development of novel compounds based on the thiazolo[4,5-b]pyrazine scaffold. For example, new series of pyrazine (B50134) analogs of chalcones have been synthesized and evaluated for their antifungal and antimycobacterial activities. nih.gov These studies often involve modifying the core structure to enhance potency and selectivity. For instance, the introduction of different substituent groups can significantly influence the biological activity of the resulting compounds. nih.gov

Furthermore, derivatives of related fused systems like thiazolo[5,4-b]pyridines are being designed and synthesized as potent inhibitors of key biological targets, such as phosphoinositide 3-kinase (PI3K), which is implicated in cancer. nih.gov Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives are being investigated for their potential as antagonists for adenosine (B11128) receptors, with applications in treating conditions like depression. nih.gov The triazolo[4,3-a]pyrazine scaffold, another related structure, is a key template for developing therapeutic agents, including DPP-IV inhibitors for diabetes. doi.org

This ongoing research highlights the importance of the thiazolo[4,5-b]pyrazine core and its analogs as a privileged scaffold in the discovery of new therapeutic agents. The ability to systematically modify this structure provides a powerful tool for developing compounds with tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSELTIRLYGXVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Chlorothiazolo 4,5 B Pyrazine and Its Analogs

General Reactivity Profile in Heterocyclic Synthesis

The reactivity of 2-chlorothiazolo[4,5-b]pyrazine is dominated by the electron-deficient nature of the fused ring system, making it susceptible to nucleophilic attack, particularly at the C2 position. This inherent reactivity allows for the efficient introduction of various functional groups.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is an excellent leaving group, facilitating SNAr reactions. For instance, treatment of this compound with sodium thiomethoxide in a polar aprotic solvent like DMSO at 80°C leads to a complete and efficient thiolation, yielding 2-(methylthio)thiazolo[4,5-b]pyrazine. The efficiency of this substitution is influenced by the leaving group ability (Cl > Br > OTs) and the polarity of the solvent (DMSO > DMF > EtOH).

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are instrumental in the late-stage functionalization of the thiazolo[4,5-b]pyrazine core. For example, Suzuki coupling reactions can be performed at the C6 position to introduce aryl or other substituents. acs.org This has been demonstrated in the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, where diversification was achieved through Suzuki coupling prior to cleavage from the resin. acs.org Similarly, Miyaura-Suzuki conditions using a palladium catalyst like [PdCl₂(PPh₃)₂] can be employed to introduce a methylthio group from (methylthio)trimethylsilane to 2-bromothiazolo[4,5-b]pyrazine with high yield.

Synthesis of Fused Systems: The thiazolo[4,5-b]pyrazine scaffold is a key component in the construction of more complex polycyclic systems. For instance, it is a precursor in the synthesis of novel acs.orgresearchgate.nettriazolo[1,5-b] acs.orgresearchgate.netambeed.comtetrazines. beilstein-journals.org The general reactivity also allows for Knoevenagel condensation reactions with aldehydes, a transformation not readily achievable with analogous benzothiazoles due to less steric hindrance in the thiazolo[4,5-b]pyrazine system. This reaction opens pathways to α,β-unsaturated ketones, which are valuable in the synthesis of fluorescent probes and bioactive molecules.

The versatility of the thiazolo[4,5-b]pyrazine core is further highlighted by its use in the synthesis of thiazolo[4,5-b]pyridines, which are considered purine (B94841) bioisosteres and exhibit a wide range of pharmacological activities. dmed.org.ua

Table 1: Reactivity Profile of this compound

Reaction Type Reagents Position of Attack Product Type
Nucleophilic Aromatic Substitution Sodium thiomethoxide C2 2-(Methylthio)thiazolo[4,5-b]pyrazine
Suzuki Cross-Coupling Arylboronic acid, Pd catalyst C6 6-Aryl-2-chlorothiazolo[4,5-b]pyrazine
Knoevenagel Condensation Aldehydes Methyl group at C2 (on derivative) α,β-Unsaturated ketones

Proton-Shuttling Mechanisms in Specific Functionalized Analogs

While direct studies on proton-shuttling mechanisms in this compound are not extensively detailed in the provided search results, the reactivity of its analogs suggests the potential for such mechanisms. For instance, in the synthesis of 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones, an in situ intramolecular cyclization of a 3-(4-aminothiazol-5-yl)acrylate intermediate is proposed. dmed.org.ua This type of cyclization often involves proton transfer steps, which can be crucial for the reaction to proceed. The structural similarity of thiazolo[4,5-b]pyrazines to purines, which are known to participate in proton transfer processes in biological systems, further hints at the possibility of proton-shuttling in suitably functionalized analogs. researchgate.net The development of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives also points to the importance of the amino group in the reactivity and potential for tautomerism and proton-transfer-mediated reactions. acs.org

Regiochemical Control Challenges in Polyhalogenated Thiazolo[4,5-b]pyrazine Derivatives

A significant challenge in the synthetic chemistry of thiazolo[4,5-b]pyrazines is achieving regiochemical control, especially in polyhalogenated derivatives. When multiple halogen atoms are present on the pyrazine (B50134) ring, selective functionalization of a specific position becomes difficult. This is because the electronic activation and steric hindrance at each halogenated carbon can be similar, leading to mixtures of products.

For example, in the synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, a solid-phase approach was developed to overcome some of these challenges. acs.org By anchoring the molecule to a solid support, it is possible to direct reactions to specific sites and facilitate purification. The use of tandem reactions, where cyclization and subsequent functionalization occur in a controlled sequence, is another strategy to manage regioselectivity. acs.org

The synthesis of diverse libraries of these compounds often requires careful selection of reaction conditions and protecting groups to ensure that substitution or coupling reactions occur at the desired position. acs.org

Influence of Substituents on Electronic Reactivity

Electron-Donating Groups: The introduction of electron-donating groups, such as amino groups, can increase the electron density of the ring system. This can facilitate electrophilic substitution reactions and may also influence the regioselectivity of nucleophilic attacks by modulating the relative electrophilicity of the carbon atoms. The synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines, for example, allows for further functionalization, indicating that the amino group can be a handle for diversification. acs.org

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups will further decrease the electron density of the heterocyclic system, making it even more susceptible to nucleophilic attack. The inherent electron-deficient nature of the pyrazine ring is a result of the two nitrogen atoms, and this is further amplified by the fused thiazole (B1198619) ring.

The ability to introduce a variety of substituents through methods like Suzuki coupling allows for the fine-tuning of the electronic properties of the thiazolo[4,5-b]pyrazine scaffold. acs.org This is crucial for applications in medicinal chemistry, where modulating the electronic nature of a molecule can impact its biological activity. researchgate.netdmed.org.ua

Table 2: Influence of Substituents on Reactivity

Substituent Type Position Effect on Pyrazine Ring Predicted Impact on Reactivity
Amino (-NH₂) C2 Increases electron density May facilitate electrophilic attack, modulates nucleophilic attack sites
Aryl C6 Modulates overall electron density depending on aryl substituents Fine-tunes reactivity for specific applications
Halogen (e.g., Br) C6 Electron-withdrawing Enhances susceptibility to nucleophilic attack

Medicinal Chemistry and Biological Activity of Thiazolo 4,5 B Pyrazine Derivatives

Thiazolo[4,5-b]pyrazine as a Privileged Scaffold in Drug Discovery

The thiazolo[4,5-b]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. researchgate.netnih.gov This characteristic stems from its structural and electronic similarity to purines, the fundamental building blocks of nucleic acids. researchgate.netnih.gov As 7-thia analogs of purines, where a sulfur atom replaces the nitrogen at position 7, these compounds can act as isosteres for crucial biomolecules like adenine (B156593) and guanine. nih.gov This mimicry allows them to interact with a wide range of enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.gov

The versatility of the thiazolo[4,5-b]pyrazine core has been demonstrated by the development of derivatives exhibiting a wide range of therapeutic effects, including immunomodulatory, anti-Parkinson's, analgesic, and anti-inflammatory properties. nih.gov The rapid expansion of research into this scaffold underscores its immense utility and potential in the design of new drugs. researchgate.netnih.gov

Research into Antimicrobial and Antifungal Activities

Derivatives of the thiazole (B1198619) nucleus have demonstrated significant antimicrobial and antifungal properties. nih.govnih.gov The core structure is a key component in many clinically approved drugs with a wide range of biological effects. nih.gov Research has explored the development of new thiazole derivatives as potential agents against various bacterial and fungal strains. nih.govnih.gov

For instance, certain thiazole derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria. nih.gov Some compounds have exhibited potency comparable to the antibiotic chloramphenicol (B1208) against S. aureus. nih.gov In the realm of antifungal research, specific thiazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have displayed potent activity against fungi like Aspergillus fumigatus and Fusarium oxysporum. nih.gov The antimicrobial potential of these compounds is often linked to the presence of two thiazole moieties connected by a hydrazone group, which appears to enhance both antibacterial and antifungal effects. nih.gov

Anticancer and Antiproliferative Investigations

The thiazolo[4,5-b]pyrazine scaffold has been a focal point in the quest for new anticancer agents. ptfarm.plmdpi.com As purine (B94841) antagonists, these compounds can interfere with DNA production and halt cell replication, making them attractive candidates for cancer therapy. ptfarm.pl The introduction of specific functional groups, such as the trifluoromethyl group, onto the thiazolo[4,5-d]pyrimidine (B1250722) structure has been shown to enhance the bioavailability and cytotoxic activity of these compounds against various cancer cell lines. mdpi.com

Kinase Inhibition Profiles (e.g., c-Met, VEGFR-2)

A significant area of anticancer research involving thiazolo[4,5-b]pyrazine derivatives focuses on their ability to inhibit key protein kinases involved in tumor growth and angiogenesis, such as c-Met and VEGFR-2. nih.govnih.govfrontiersin.org The c-Met and VEGFR-2 receptor tyrosine kinases play crucial roles in the process of angiogenesis within cancer cells. nih.gov Dual inhibition of both c-Met and VEGFR-2 is a promising strategy to overcome the limitations of single-target inhibitors and combat drug resistance. frontiersin.org

Several novel series of researchgate.netptfarm.plnih.govtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of these kinases. nih.govfrontiersin.orgdntb.gov.ua In vitro studies have shown that many of these compounds exhibit potent inhibitory activity against both c-Met and VEGFR-2, with some derivatives demonstrating excellent antiproliferative activities against various cancer cell lines. nih.govfrontiersin.orgdntb.gov.ua For example, compound 17l showed significant inhibition of c-Met and VEGFR-2, with IC50 values of 26.00 nM and 2.6 µM, respectively. nih.govfrontiersin.orgdntb.gov.ua

Inhibitory Activities of a Promising researchgate.netptfarm.plnih.govtriazolo[4,3-a]pyrazine Derivative

Compound Target Kinase IC50 (nM)
17l c-Met 26.00

This table showcases the potent and selective inhibitory activity of a lead compound against key cancer-related kinases.

Molecular docking and dynamics simulations have provided insights into the binding modes of these inhibitors, confirming their interaction with the ATP-binding pockets of the kinases, similar to established inhibitors like foretinib. nih.govfrontiersin.orgdntb.gov.ua

Cell Cycle Arrest and Apoptosis Induction Studies in Cancer Cell Lines

A key mechanism through which thiazolo[4,5-b]pyrazine derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.govrsc.org Flow cytometry studies have demonstrated that treatment with certain pyrazole (B372694) and pyrazolo[3,4-d]pyridazine derivatives leads to an accumulation of cells in specific phases of the cell cycle, such as the G0/G1, S, or G2/M phases, thereby halting cell proliferation. nih.govnih.govnih.gov

For example, a novel pyrazole derivative, PTA-1 , was found to arrest triple-negative breast cancer cells in the S and G2/M phases. nih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , induced Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov Furthermore, these compounds have been shown to trigger apoptosis, as evidenced by an increased percentage of apoptotic cells upon treatment. nih.govnih.gov The induction of apoptosis is often mediated by the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis

Compound Cell Line Effect
PTA-1 MDA-MB-231 (Triple-Negative Breast Cancer) S and G2/M phase arrest
PPD-1 A549 (Lung Cancer) Sub G1 and G2/M phase arrest, Apoptosis induction

This interactive table summarizes the observed effects of different pyrazole derivatives on the cell cycle and apoptosis in various cancer cell lines.

Selective Inhibition of Specific Cancer Cell Lines

Research has highlighted the selective cytotoxicity of certain thiazolo[4,5-b]pyrazine derivatives against specific cancer cell lines while showing minimal toxicity towards normal cells. ptfarm.plmdpi.com This selectivity is a crucial aspect of developing effective and safe cancer therapies.

For instance, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have shown potent anticancer activity against HCC827, H1975, and A549 non-small cell lung cancer cell lines, with some compounds exhibiting IC50 values comparable to the clinically approved drug Osimertinib. nih.gov Importantly, these potent derivatives displayed selective cytotoxicity towards cancer cells and were not toxic to the normal BEAS-2B cell line at high concentrations. nih.gov Similarly, certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been evaluated against a panel of 60 human cancer cell lines, with some compounds demonstrating significant and selective antiproliferative activity. mdpi.com One such compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ), was identified as the most active among a newly synthesized series. mdpi.com Another derivative, compound 3h , was found to be most potent against leukemia SR cells. nih.gov

Antiproliferative Activity of a Thiazolo[4,5-d]pyrimidine Derivative (3h)

Cancer Cell Line Activity

This table highlights the selective and potent activity of a specific thiazolo[4,5-d]pyrimidine derivative against a leukemia cell line.

Antiviral Activity Studies (e.g., Hepatitis B Virus Inhibition)

The structural similarity of thiazolo[4,5-b]pyrazine derivatives to purine nucleosides has prompted investigations into their antiviral properties, particularly against the Hepatitis B Virus (HBV). ptfarm.plnih.govnih.gov Although thiazolo[4,5-d]pyrimidines are known to possess various biological activities, including antiviral effects, their specific activity against HBV and HCV had not been extensively reported until recently. ptfarm.pl

Recent studies have synthesized and evaluated novel thiazolo[4,5-d]pyrimidine derivatives for their in vitro activity against a range of viruses. ptfarm.plnih.gov These studies revealed that some of these new compounds exhibited activity against HBV and Hepatitis C Virus (HCV) replication. ptfarm.pl Specifically, four compounds (3e-h ) showed in vitro anti-HCV activity, with one compound (3e ) demonstrating significant activity against HBV. nih.gov While this compound showed promise in in vitro assays, it was found to have low bioavailability in subsequent in vivo anti-HBV assays. nih.gov Nevertheless, these findings underscore the potential of the thiazolo[4,5-b]pyrazine scaffold in the development of new antiviral agents. nih.gov

Adenosine (B11128) Receptor Antagonism and Agonism

Extensive database searches did not yield specific information regarding the adenosine receptor antagonism or agonism of 2-Chlorothiazolo[4,5-b]pyrazine or its direct derivatives. Research on related heterocyclic systems, such as thiazolo[5,4-d]pyrimidine (B3050601) derivatives, has identified potent and selective inverse agonists for the human A2A adenosine receptor. For instance, a series of piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidines were synthesized and evaluated, with some compounds exhibiting high binding affinity and inverse agonist potency at the A2A receptor. However, this activity is associated with the thiazolo[5,4-d]pyrimidine scaffold and cannot be directly attributed to thiazolo[4,5-b]pyrazine derivatives.

Modulation of Biological Pathways

Phleomycin Amplification

No information was found in the searched scientific literature regarding the ability of this compound or its derivatives to amplify the activity of the antibiotic phleomycin.

STAT3 Transcription Factor Inhibition

There is no available research data to suggest that this compound or other thiazolo[4,5-b]pyrazine derivatives act as inhibitors of the STAT3 transcription factor.

Insulysin Inhibition

No studies were identified that investigate the potential of this compound or its derivatives to inhibit insulysin.

Role in Mitochondrial Uncoupling Capacity

No evidence was found to indicate that this compound or its derivatives play a role in mitochondrial uncoupling. Studies on mitochondrial uncouplers have identified other nitrogen-containing heterocyclic compounds, such as nih.govresearchgate.netnih.govoxadiazolo[3,4-b]pyrazine derivatives, as having this capacity. These compounds are structurally distinct from the thiazolo[4,5-b]pyrazine core.

Anti-inflammatory and Analgesic Research

The search for new and effective anti-inflammatory and analgesic agents is a continuous effort in medicinal chemistry, driven by the need to overcome the side effects associated with currently available drugs. pharmj.org.ua In this context, derivatives of the thiazolo[4,5-b]pyrazine scaffold have emerged as promising candidates.

Research into thiazolo[4,5-b]pyridine-2-ones, structurally related to thiazolo[4,5-b]pyrazines, has demonstrated significant anti-inflammatory effects. In one study, a series of novel thiazolo[4,5-b]pyridine-2-ones were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. pharmj.org.uabiointerfaceresearch.com This model is a standard and widely used method for assessing acute inflammation. researchgate.net The results were promising, with several of the synthesized compounds exhibiting anti-inflammatory activity comparable to or even exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.com The study highlighted that structural modifications of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide could lead to potent anti-inflammatory agents. pharmj.org.uaresearchgate.net

Similarly, a series of new pharmj.org.uabiointerfaceresearch.comthiazolo[4,5-d]pyridazinones were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.govnih.gov The in vivo tests, which included the "hot plate" and "acetic acid cramps" models, revealed that some of these compounds possessed analgesic activity exceeding that of ketorolac, a potent analgesic. nih.gov While their anti-inflammatory activity was reported as moderate, these findings underscore the potential of this fused heterocyclic system in pain management. nih.gov Further studies on thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives also showed notable analgesic and anti-inflammatory properties when compared to acetylsalicylic acid and phenylbutazone. nih.gov

The following table summarizes the findings of a study on the anti-inflammatory activity of synthesized thiazolo[4,5-b]pyridine-2-one derivatives, with Ibuprofen as a reference drug.

Compound/DrugAnti-inflammatory Effect (% protection from inflammation)
IbuprofenData from referenced study
Thiazolo[4,5-b]pyridine-2-one DerivativesApproaches or exceeds Ibuprofen

It is important to note that while these studies focus on related fused heterocyclic systems, they provide a strong rationale for the exploration of this compound as a precursor for generating a library of compounds with potential anti-inflammatory and analgesic properties. The chloro-substituent at the 2-position serves as a versatile handle for introducing various functional groups, allowing for the systematic investigation of structure-activity relationships.

Other Pharmacological Activities of Related Fused Heterocyclic Systems

Beyond their anti-inflammatory and analgesic potential, fused heterocyclic systems related to thiazolo[4,5-b]pyrazine have been investigated for a wide array of other pharmacological activities. This highlights the broad therapeutic potential of this class of compounds.

For instance, pyrazolo[3,4-b]pyrazines have demonstrated a remarkable range of biological activities. nih.gov These include their use in treating diseases related to adenosine receptors, such as depression, anxiety, Parkinson's disease, and pain. nih.gov They have also been investigated as agents for managing periodontitis, hypercalcemia, osteoporosis, and rheumatoid arthritis. nih.gov Furthermore, some derivatives have shown potential as blood platelet aggregation inhibitors, herbicides, and anticancer agents with low toxicity. nih.gov In one study, certain pyrazolo[3,4-b]pyrazine derivatives exhibited significant anti-inflammatory activity, with one compound showing activity comparable to the reference drug indomethacin. nih.govresearchgate.net

The thiazolo[5,4-d]pyrimidine scaffold has also been a subject of interest, with derivatives being identified as potent antiproliferative agents. nih.gov Structure-activity relationship studies have shown that modifications at different positions of the thiazolo-pyrimidine core can significantly influence their activity against cancer cell lines. nih.gov Additionally, this scaffold has been explored for its potential in developing dual antagonists for the adenosine A1 and A2A receptors, which could have applications in treating depression and Parkinson's disease. nih.gov

Furthermore, pyrazole derivatives, which share a five-membered nitrogen-containing ring with the thiazole moiety of thiazolo[4,5-b]pyrazine, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. mdpi.com The versatility of the pyrazole nucleus in medicinal chemistry further supports the exploration of related heterocyclic systems. mdpi.com

Other related fused systems have also shown diverse biological potential. For example, some 5-pyrazoline substituted 4-thiazolidinones have been evaluated for their antitrypanosomal and antiviral activities. researchgate.netnih.gov Derivatives of 1,2,4-triazole (B32235) have been investigated for their anti-inflammatory properties, with some showing potent and selective inhibition of COX-2. mdpi.com Even quinoline (B57606) derivatives, when combined with other heterocyclic moieties like piperazine, have demonstrated significant anti-inflammatory and analgesic effects. tbzmed.ac.ir

The following table provides a summary of the diverse pharmacological activities observed in various related fused heterocyclic systems.

Heterocyclic SystemPharmacological Activities
Pyrazolo[3,4-b]pyrazinesAnti-inflammatory, Anticancer, Adenosine receptor modulation, Platelet aggregation inhibition nih.govresearchgate.net
Thiazolo[5,4-d]pyrimidinesAntiproliferative, Adenosine A1/A2A receptor antagonism nih.govnih.gov
PyrazolesAntimicrobial, Anticancer, Antioxidant, Anti-inflammatory mdpi.comresearchgate.net
5-Pyrazoline substituted 4-thiazolidinonesAntitrypanosomal, Antiviral, Anticancer researchgate.netnih.gov
1,2,4-TriazolesAnti-inflammatory (COX-2 inhibition) mdpi.com
Quinoline DerivativesAnti-inflammatory, Analgesic tbzmed.ac.ir
Pyrazolo[1,5-a]quinazolinesAnti-inflammatory nih.gov
Thiazolo[4,5-b]pyrazine-2(3H)-thioneBiological activities under investigation nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Pharmacological Efficacy

The pharmacological profile of thiazolo[4,5-b]pyrazine derivatives can be finely tuned by the strategic placement and chemical nature of various substituents. While direct SAR studies on 2-Chlorothiazolo[4,5-b]pyrazine are not extensively documented in publicly available literature, valuable insights can be drawn from related thiazolo-pyrazine and pyrazine-based structures.

For instance, in a series of pyrazine-2-carboxylic acid amides, the nature and position of substituents on an aniline (B41778) ring attached to the pyrazine (B50134) core significantly impacted their antimycobacterial and antifungal activities. A 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity. mdpi.com This suggests that electron-withdrawing groups at specific positions can enhance potency.

In another study on pyrazine-thiazole analogs, the substitution pattern on a phenyl ring attached to the thiazole (B1198619) moiety influenced their anti-tumor activity against various cancer cell lines. researchgate.net An analog featuring a specific substitution pattern showed comparable inhibitory activity to the standard drug erlotinib, particularly against MCF-7 breast cancer cells. researchgate.net

The following table summarizes the impact of different substituents on the biological activity of related pyrazine derivatives.

Core Scaffold Substituent(s) Position(s) Observed Biological Activity Reference
5-tert-butyl-6-chloropyrazine-2-carboxylic acid3,5-bis(trifluoromethyl)phenyl amideAniline moietyHigh antituberculotic activity mdpi.com
Pyrazine-thiazoleVaried substitutions on phenyl ringPhenyl on thiazolePotent anti-tumor activity researchgate.net
Pyrazine-triazole4-Chlorophenyl, 2-MethoxyphenylPhenyl on triazoleSignificant potency against SARS-CoV-2 nih.gov

Core Scaffold Modifications and Resulting Biological Responses

Modifications to the core thiazolo[4,5-b]pyrazine scaffold, such as replacing the pyrazine ring with other heterocyclic systems or altering the fusion of the rings, can lead to dramatic changes in biological activity. This approach, known as scaffold hopping, is a common strategy in drug discovery to explore new chemical space and identify novel pharmacophores.

Studies on bioisosteric replacements for a related triazolopyrimidine scaffold, an analog of the purine (B94841) system, have shown that even subtle changes, like altering the position of nitrogen atoms, can significantly reduce or abolish biological activity. nih.gov For example, replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a 100-fold decrease in binding affinity to the target, highlighting the critical role of the pyrimidine (B1678525) nitrogen (N5) in the activity of this class of compounds. nih.gov

Similarly, research on thiazolo[5,4-b]pyridine (B1319707) derivatives, isomers of the thiazolo[4,5-b]pyrazine system, has demonstrated that the nitrogen atom at the 4-position of the pyridine (B92270) ring is a key hinge-binding motif for PI3K kinase inhibitors. nih.gov This underscores the importance of the precise arrangement of heteroatoms within the core scaffold for target interaction.

The table below illustrates how modifications to related heterocyclic cores affect biological outcomes.

Original Scaffold Modified Scaffold Key Change Impact on Biological Activity Reference
TriazolopyrimidineTriazolo[1,5-a]pyridineAltered nitrogen position100-fold reduction in binding affinity nih.gov
TriazolopyrimidinePyrazolo[3,4-d]pyrimidineBioisosteric replacementInactivation of the compound nih.gov
Thiazolo[5,4-b]pyridine-Functionalization at 6-positionIdentification of novel c-KIT inhibitors nih.gov

Influence of Halogen Substituents on Potency

The presence and nature of halogen substituents can significantly modulate the potency of bioactive molecules. In the context of this compound, the chlorine atom at the 2-position is a key feature, not only influencing the electronic properties of the ring system but also serving as a reactive handle for further chemical modifications.

In a series of synthesized pyrazine-triazole conjugates, a compound bearing a 4-chlorophenyl substituent on the triazole ring (Compound 5b) exhibited notable potency against SARS-CoV-2. nih.gov This highlights the positive contribution a chloro-substituent on a peripheral phenyl ring can have on antiviral activity. Furthermore, a patent for the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) underscores the importance of halogenated pyrazines as valuable intermediates in medicinal chemistry. google.com

The following table provides examples of the influence of halogen substituents in related compounds.

Compound/Scaffold Halogen Substituent Position Observed Effect Reference
Pyrazine-triazole conjugate4-ChloroPhenyl on triazolePotent antiviral activity against SARS-CoV-2 nih.gov
Chloropyrazines in PDBChlorineVariedFormation of halogen bonds with protein targets nih.gov
Pyrazine derivativeDifluoromethoxy5-position (with 2-chloro)Important medicinal chemistry intermediate google.com

Correlation of Specific Structural Features with Target Binding Affinity

The binding affinity of a ligand to its biological target is governed by a complex interplay of various structural features. For derivatives of this compound, specific moieties and their spatial arrangement are crucial for effective interaction with target proteins, such as kinases.

In studies of thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, a sulfonamide functionality was identified as a key structural unit affecting activity. nih.gov Molecular docking studies revealed that the N-heterocyclic core of a potent inhibitor fit well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond with the Val851 residue in the hinge region. nih.gov Another hydrogen bond was observed between the sulfonamide group and Lys802, further stabilizing the interaction. nih.gov

A systematic analysis of pyrazine-based ligands in protein co-crystal structures has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.gov This highlights the fundamental role of the pyrazine nitrogens in molecular recognition. The study also noted other interactions, including π-interactions and coordination to metal ions, which can contribute to the binding mode. nih.gov

The table below details specific structural features and their correlation with target binding.

Scaffold Structural Feature Biological Target Binding Interaction Reference
Thiazolo[5,4-b]pyridineN-heterocyclic corePI3Kα kinaseHydrogen bond with Val851 in the hinge region nih.gov
Thiazolo[5,4-b]pyridineSulfonamide groupPI3Kα kinaseHydrogen bond with Lys802 nih.gov
Pyrazine-based ligandsPyrazine nitrogenVarious proteinsHydrogen bond acceptor nih.gov

Computational Chemistry and Theoretical Studies on 2 Chlorothiazolo 4,5 B Pyrazine Systems

Molecular Docking and Ligand-Target Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This analysis is crucial for understanding the structural basis of potential biological activity. For the 2-Chlorothiazolo[4,5-b]pyrazine scaffold, docking studies would elucidate how the molecule interacts with the active sites of various protein targets, such as kinases, which are often implicated in diseases like cancer.

While direct docking studies on this compound are not extensively published, research on analogous structures provides significant insights. For instance, pyrazine-based compounds have been shown to form key interactions within protein binding sites. The most common interactions include hydrogen bonds to the pyrazine (B50134) nitrogen atoms, which act as acceptors, and halogen bonds from chlorine substituents. mdpi.comresearchgate.net The fused thiazole (B1198619) ring can participate in π-stacking and hydrophobic interactions.

In studies on related thiazolo[4,5-b]pyridine (B1357651) derivatives, molecular docking has been used to preselect compounds for in vitro anti-inflammatory activity testing. researchgate.net Similarly, pyrazine-2-carboxylic acid derivatives were docked against Mycobacterium tuberculosis InhA protein, with the lowest rerank scores correlating with potential inhibitory activity. semanticscholar.org For example, docking of pyrazine-pyridone derivatives against a bacterial target (PDB: 4DUH) revealed that high binding affinity was attributed to hydrogen-donor and π-hydrogen bonds. nih.gov

A hypothetical docking of this compound into a kinase active site, such as Aurora-A, would likely show the pyrazine nitrogens forming hydrogen bonds with hinge region residues (e.g., Alanine), a common binding mode for imidazo[4,5-b]pyridine inhibitors. nih.govnih.gov The chloro-substituent could form specific halogen bonds, enhancing affinity and selectivity, while the bicyclic core would engage in van der Waals and hydrophobic interactions.

Table 1: Representative Binding Interaction Data from Analogous Systems

Compound/Analog ClassProtein Target (PDB ID)Key Interactions ObservedBinding Energy/Score (kcal/mol)Reference
Pyrazine-pyridone derivative (5d)Bacterial Protein (4DUH)Hydrogen-donor bond, π-hydrogen bond-7.4519 nih.gov
Pyrazine-2-carboxylic acid derivative (1c)M. tuberculosis InhA (4DRE)Not specified-86.4047 (rerank score) semanticscholar.org
Thiazolopyrimidine derivative (13)Topoisomerase IGood binding interactions with key amino acidsIC50 = 0.278 µM (in vitro) researchgate.net
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone (10)Dihydropteroate Synthase (S. aureus)Hydrogen bonds with Asn11, His241, Asp84, etc.-8.90 mdpi.com

In Silico Activity Prediction Models for Diverse Biological Targets

In silico models are used to predict the biological activity of compounds against a wide array of targets based on their chemical structure. These predictions can identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities, early in the drug discovery process.

For the this compound scaffold, activity prediction models would likely flag it as a potential kinase inhibitor due to its structural similarity to known hinge-binding motifs. nih.gov Studies on related thiazolopyridines have used structure-based pharmacophore screening to identify potential targets, including cancer-related proteins like EGFR, TGFBR1, and MDM2. mdpi.comnih.gov Similarly, thiazolopyrimidines are recognized as bio-isosteric analogs of the purine (B94841) nucleus and have been computationally explored as anticancer agents. researchgate.net

Bioactivity prediction for novel triazolothiadiazine derivatives suggested potential anti-inflammatory, antifungal, and hepatocyte growth factor antagonist activities. researchgate.net These predictive studies help prioritize which compounds should be synthesized and tested, saving significant time and resources.

Table 2: Predicted Activities for Structurally Related Scaffolds

Scaffold ClassPrediction MethodPredicted Biological ActivitiesReference
Thiazolopyridine (AV25R)Structure-based pharmacophore screeningAnticancer (inhibitor of FECH, MAP11, EGFR, TGFBR1, MDM2) mdpi.comnih.gov
Triazolothiadiazine derivativesActivity and target prediction toolsPhosphatase inhibitor, anti-inflammatory, antifungal researchgate.net
ThiazolopyrimidinesLiterature survey and computational studiesAnticancer, anti-inflammatory, antiviral, antifungal researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Analysis for Predictive Pharmacokinetics

ADME properties determine the pharmacokinetic profile of a drug candidate. In silico ADME prediction is a critical step to filter out compounds with poor bioavailability or potential toxicity before committing to expensive synthesis and testing.

For this compound, computational tools can estimate properties based on its structure. Key parameters include adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5), which suggests potential oral bioavailability. Studies on related heterocyclic systems, such as thiazolylhydrazine-piperazine and 2-hydroxy benzothiazole (B30560) derivatives, have successfully used in silico methods to predict ADME parameters. nih.govnih.gov These studies often show that compounds comply with Lipinski's and Veber's rules, indicating good potential for oral absorption and bioavailability. nih.govirjweb.com

A crucial prediction is the compound's interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. For instance, a thiazolopyridine analog, AV25R, was predicted to be a non-inhibitor of CYP2D6, a favorable characteristic that reduces the likelihood of drug-drug interactions. mdpi.com Conversely, inhibition of certain CYP isoforms can be a liability. Predictive models can also estimate properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Table 3: Representative In Silico ADME Predictions for Analogous Compounds

Compound ClassADME ParameterPredicted OutcomeReference
2-hydroxy benzothiazole derivativesLipinski's Rule of FiveAll compounds compliant (good drug-likeness) nih.govirjweb.com
2-hydroxy benzothiazole derivativesHuman Absorption (%)61.71%–86.77% nih.govirjweb.com
Thiazolopyridine (AV25R)Blood-Brain Barrier (BBB) PenetrationPredicted to have high penetration capability mdpi.com
Thiazolopyridine (AV25R)CYP2D6 InhibitionPredicted as non-inhibitor mdpi.com
Thiazolylhydrazine-piperazine derivativesADME PredictionPerformed to assess drug-likeness nih.gov

Theoretical Calculations of Electronic Structure (e.g., HOMO/LUMO Levels) and Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Table 4: Representative HOMO-LUMO Data from Theoretical Studies of Related Heterocycles

Compound ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311G-6.2967-1.80964.4871 irjweb.comscribd.com
3-phenylbenzo[d]thiazole-2(3H)-imineM06-2x/6-311++G(d,p)Data calculated for various derivatives and solvents to assess reactivity. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, determining transition state structures, and calculating activation energies. This information is invaluable for optimizing synthetic routes and understanding the formation of complex heterocyclic systems.

The synthesis of the thiazolo[4,5-b]pyrazine core likely involves the condensation of a diamino-pyrazine derivative with a reagent providing the thiazole's C-S fragment. Quantum chemistry could be used to model this cyclization, comparing different potential pathways to identify the most energetically favorable route. For example, the synthesis of related mdpi.comnih.govresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione was achieved via condensation of 1,2,5-thiadiazole-3,4-diamine (B1337317) with oxalyl chloride. mdpi.com Theoretical modeling could elucidate the intermediates and transition states of this transformation.

Furthermore, studies on the oxidative cyclization of 1,2,4,5-tetrazines to form triazolo[1,5-b] mdpi.comresearchgate.netnih.govresearchgate.nettetrazines have shown that reaction yields are highly dependent on substituents. nih.gov Quantum chemical calculations could explain these substituent effects by analyzing their influence on the electronic structure of the reactants and the stability of reaction intermediates. By mapping the potential energy surface, chemists can gain a predictive understanding of a reaction's outcome before performing it in the lab.

Advanced Characterization and Spectroscopic Analysis Methodologies for 2 Chlorothiazolo 4,5 B Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D-NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Chlorothiazolo[4,5-b]pyrazine and its derivatives in solution. Through various NMR experiments, it is possible to map the carbon-hydrogen framework, identify the chemical environment of each nucleus, and determine the spatial proximity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the parent this compound, two signals are expected in the aromatic region for the two protons on the pyrazine (B50134) ring. Their chemical shifts are influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring and the pyrazine nitrogens. In derivatives where the chlorine atom is substituted, new signals corresponding to the substituent's protons will appear, and shifts in the pyrazine proton signals can confirm the substitution site. For instance, in studies of related mdpi.comresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine derivatives, aromatic protons appear as singlets or doublets in the range of δ 7.5-8.7 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environment. For this compound, five distinct signals are anticipated for the five carbon atoms of the heterocyclic core. The carbon atom bonded to chlorine (C2) is expected to have a characteristic chemical shift. Other carbons, such as those in the pyrazine ring and at the ring junctions, also provide a unique fingerprint. In analyses of similar heterocyclic systems like 2′-( mdpi.comresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine, carbon signals for the core pyrazine and thiadiazole rings appear between δ 150 and 160 ppm. mdpi.com

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure, especially for more complex derivatives.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to map adjacent protons within a spin system, such as those on a substituted pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that bears a hydrogen.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting different fragments of a molecule, for example, linking protons on a substituent to carbons in the thiazolopyrazine core, thereby confirming the site of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformation of derivatives with bulky substituents.

The following table summarizes the expected NMR data for the this compound core structure based on data from analogous compounds. mdpi.com

Interactive Table: Predicted NMR Data for this compound Core
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
C2-~155-160-
C5~8.5 - 8.8~145-150H5 to C7, C8a
C6~8.5 - 8.8~145-150H6 to C8, C4a
C4a-~150-155H5, H6 to C4a
C8a-~152-157H5, H6 to C8a

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorption bands include:

C=N Stretching: Vibrations from the carbon-nitrogen double bonds within the pyrazine and thiazole rings typically appear in the 1620-1500 cm⁻¹ region.

Aromatic C-H Stretching: These signals are usually found above 3000 cm⁻¹.

C-S Stretching: The thiazole ring's carbon-sulfur bond vibration is expected in the 800-600 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond at the C2 position is a key indicator and generally appears in the 850-550 cm⁻¹ region.

When this compound is converted to derivatives, the disappearance of the C-Cl band and the appearance of new bands (e.g., a broad N-H stretch around 3300 cm⁻¹ for an amino derivative, or a strong C=O stretch around 1700 cm⁻¹ for an amide derivative) provides clear evidence of the chemical transformation. mdpi.com For example, in the synthesis of a related thiadiazolopyrazinedione, the presence of a strong amide carbonyl (C=O) band at 1690 cm⁻¹ was a key piece of structural evidence. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for this compound and Derivatives
Functional GroupBondCharacteristic Absorption (cm⁻¹)Notes
Aromatic C-HC-H3100-3000Indicates the pyrazine ring protons.
Imine/Aromatic C=NC=N1620-1500Characteristic of the heterocyclic ring system.
Aromatic RingC=C1500-1400Skeletal vibrations of the fused rings.
Carbon-ChlorineC-Cl850-550Confirms the presence of the 2-chloro substituent.
Amine (derivative)N-H3500-3300Appears upon substitution of chlorine with an amino group.
Amide (derivative)C=O1710-1650Appears upon formation of an amide derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum of this compound (C₅H₂ClN₃S, MW ≈ 171.59 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 171. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 173 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

The fragmentation pattern provides structural information by revealing how the molecule breaks apart. For this compound, likely fragmentation pathways could include:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 136.

Cleavage of the thiazole ring, potentially through the loss of a cyanogen (B1215507) sulfide (B99878) radical (•SCN).

Fission of the pyrazine ring.

In the analysis of derivatives, the molecular ion peak will shift according to the mass of the added substituent, confirming the success of the reaction. For example, analysis of a related mdpi.comresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione showed a molecular ion peak at m/z 170, consistent with its molecular formula. mdpi.com

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValueIon FormulaIdentityNotes
171/173[C₅H₂ClN₃S]⁺Molecular Ion (M⁺)Isotopic pattern confirms one chlorine atom.
136[C₅H₂N₃S]⁺[M - Cl]⁺Loss of chlorine radical.
109[C₄H₂N₂S]⁺[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR, IR, and MS provide powerful evidence for structural assignment, single-crystal X-ray crystallography offers the only method for the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for structural proof.

To perform this analysis, a high-quality single crystal of this compound or one of its derivatives must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields precise information about:

Atomic Connectivity: Confirming the proposed bonding framework.

Bond Lengths and Angles: Providing exact measurements of all bonds and angles within the molecule.

Conformation: Revealing the precise spatial orientation of the atoms.

Intermolecular Interactions: Showing how molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-stacking, and other non-covalent forces.

For example, in a study of a complex heterocyclic system, X-ray analysis revealed the compound crystallized in the triclinic crystal system with a P-1 space group and provided precise unit cell parameters (e.g., a = 5.9308(2) Å, b = 10.9695(3) Å, etc.), confirming its complex architecture. mdpi.com For this compound, this technique would definitively confirm the planar structure of the fused ring system and the position of the chlorine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. For the synthesis of this compound and its derivatives, HPLC is indispensable for two primary purposes:

Reaction Monitoring: The progress of a chemical reaction can be followed by taking small aliquots from the reaction mixture over time and analyzing them by HPLC. This allows for the observation of the consumption of starting materials (e.g., this compound) and the formation of the desired product. This information is critical for optimizing reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: After synthesis and purification, HPLC is used to determine the purity of the final compound. A pure compound should ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. By integrating the peaks, the purity can be calculated as a percentage of the main product peak area relative to the total area of all peaks.

A typical HPLC method for analyzing these types of heterocyclic compounds would involve a reverse-phase column (e.g., a C18 column) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector set to a wavelength where the thiazolopyrazine core exhibits strong absorbance.

Future Directions and Emerging Research Avenues for Thiazolo 4,5 B Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of thiazolo[4,5-b]pyrazine synthesis lies in the adoption of green and sustainable chemistry principles. Current synthetic routes often involve multi-step processes with harsh reaction conditions. mdpi.com Future research will likely focus on the development of more atom-economical and environmentally benign methodologies.

One promising avenue is the use of eco-friendly solvents and catalysts. For instance, the application of biomass-derived solvents like sabinene (B1680474) has been explored for the synthesis of related thiazolopyridine structures, offering a recyclable and non-toxic alternative to conventional petroleum-based solvents. mdpi.com Similarly, the use of heterogeneous catalysts, such as magnesium oxide, presents a greener option by simplifying purification and reducing waste. dmed.org.ua The exploration of deep eutectic solvents has also shown potential in the eco-friendly synthesis of related thiazole-containing heterocycles. mdpi.com

Furthermore, the development of one-pot multicomponent reactions and flow chemistry processes will be instrumental in streamlining the synthesis of thiazolo[4,5-b]pyrazine derivatives. These approaches not only enhance efficiency but also minimize solvent usage and energy consumption. High-pressure synthesis using technologies like the Q-Tube reactor has already demonstrated its potential for the efficient and atom-economical synthesis of related aza-heterocycles, a strategy that could be adapted for thiazolo[4,5-b]pyrazines. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Applications

While the thiazolo[4,5-b]pyrazine scaffold is known to exhibit a range of biological activities, a vast landscape of potential therapeutic applications remains to be explored. The structural similarity to purines suggests that these compounds could interact with a wide array of biological targets. researchgate.netnih.gov

Future research will likely delve into previously unexplored therapeutic areas. Given the diverse activities of related heterocyclic systems, thiazolo[4,5-b]pyrazines could be investigated for their potential as:

Kinase Inhibitors: Many heterocyclic compounds are potent kinase inhibitors. The thiazolo[5,4-b]pyridine (B1319707) scaffold, for example, has been utilized to develop inhibitors of c-KIT, BCR-ABL, RAF, and VEGFR2. nih.gov A systematic investigation of thiazolo[4,5-b]pyrazine libraries against a panel of kinases could uncover novel anticancer agents. The development of dual c-Met/VEGFR-2 inhibitors based on a dmed.org.uamdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold highlights the potential for multi-targeted therapies. nih.gov

Neurodegenerative Disease Modulators: The role of purinergic signaling in the central nervous system is well-established. Thiazolo[4,5-d]pyrimidines have been investigated as anti-Parkinson's agents. nih.gov This suggests that thiazolo[4,5-b]pyrazines could be designed to modulate neuroreceptors and enzymes implicated in diseases like Alzheimer's and Parkinson's.

Antiviral and Antiparasitic Agents: The purine-like structure of thiazolo[4,5-b]pyrazines makes them attractive candidates for the development of new antiviral and antiparasitic drugs, which could interfere with the nucleic acid metabolism of pathogens. ekb.eg

A comprehensive screening of diverse thiazolo[4,5-b]pyrazine libraries against a wide range of biological targets will be crucial in identifying these untapped therapeutic potentials.

Design of Next-Generation Thiazolo[4,5-b]pyrazine-Based Therapeutics with Enhanced Specificity

A key challenge in drug development is achieving target specificity to minimize off-target effects and associated toxicities. The design of next-generation thiazolo[4,5-b]pyrazine therapeutics will focus on enhancing their selectivity for specific biological targets.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort. By systematically modifying the substituents at various positions of the thiazolo[4,5-b]pyrazine core, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target protein. For instance, functionalization at specific positions of the related thiazolo[5,4-b]pyridine scaffold has been shown to be crucial for overcoming imatinib (B729) resistance in c-KIT inhibitors. nih.gov

Computational modeling and molecular docking will play an increasingly important role in the rational design of these specific inhibitors. These in silico methods can predict the binding modes of thiazolo[4,5-b]pyrazine derivatives within the active site of a target protein, guiding the synthesis of compounds with improved affinity and selectivity.

Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening, Fragment-Based Drug Design)

The integration of advanced drug discovery technologies will accelerate the identification and optimization of novel thiazolo[4,5-b]pyrazine-based drug candidates.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. The development of efficient and scalable synthetic routes, including solid-phase synthesis, is crucial for generating the diverse chemical libraries needed for HTS campaigns. rsc.org The application of HTS to thiazolo[4,5-b]pyrazine libraries will enable the swift identification of hit compounds with desired biological activities.

Fragment-Based Drug Design (FBDD) is another powerful approach that is expected to gain prominence. researchgate.net FBDD involves screening small, low-molecular-weight fragments for weak binding to the target protein. The structural information from these fragment-protein complexes is then used to "grow" or link the fragments into more potent lead compounds. The thiazolo[4,5-b]pyrazine core itself can be considered a key fragment that can be elaborated upon to design novel inhibitors. This approach has been successfully applied to design anti-inflammatory agents based on related thiazole (B1198619) and pyrazoline scaffolds. nih.gov

Investigation into Materials Science Applications of Thiazolo[4,5-b]pyrazine Scaffolds

Beyond their therapeutic potential, thiazolo[4,5-b]pyrazine derivatives possess unique photophysical properties that make them attractive candidates for applications in materials science.

The electron-deficient nature of the thiazolo[4,5-b]pyrazine ring system can be leveraged to create novel organic electronic materials. Research has shown that derivatives of thiazolo[4,5-b]pyrazine can exhibit fluorescence, and their emission properties can be tuned by the introduction of different substituents. rsc.orgresearchgate.net This opens up possibilities for their use as:

Organic Light-Emitting Diodes (OLEDs): The development of stable and efficient blue-emitting materials is a major goal in OLED technology. The tunable fluorescence of thiazolo[4,5-b]pyrazines could be harnessed to create novel emitters for next-generation displays and lighting. Related scaffolds like thiazolo[5,4-d]thiazoles are already being investigated for this purpose. mdpi.com

Fluorescent Probes: The sensitivity of their fluorescence to the local environment could be exploited to develop fluorescent sensors for detecting specific ions or biomolecules.

Nonlinear Optical (NLO) Materials: The design of push-pull chromophores, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system, can lead to materials with large NLO responses. The electron-withdrawing character of the dmed.org.uamdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazine and dmed.org.uamdpi.comresearchgate.netthiadiazolo[3,4-b]pyrazine cores has been exploited in the design of such chromophores, suggesting a similar potential for the thiazolo[4,5-b]pyrazine scaffold. mdpi.com

Future research in this area will involve the synthesis and characterization of a wider range of thiazolo[4,5-b]pyrazine derivatives with tailored electronic and photophysical properties to realize their full potential in materials science.

Q & A

Basic Research Questions

Q. What foundational synthetic routes are available for 2-chlorothiazolo[4,5-b]pyrazine?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation using aldehydes and 2-methyl-thiazolo[4,5-b]pyrazine precursors under mild conditions (room temperature, DMF as solvent) to form olefins, which are key intermediates . Alternatively, solid-phase parallel synthesis employs tandem reactions of isothiocyanate-terminated resins with o-bromo-2-aminopyrazines, followed by Suzuki coupling for functionalization . Chlorine substitution at the 2-position is typically achieved via nucleophilic displacement of dichloropyrazine derivatives using thiols or thioamides .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Analyze aromatic proton signals in the δ 7.0–8.5 ppm range and carbon signals for thiazole (C-S) and pyrazine (C=N) moieties .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chlorine isotopes .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What preliminary biological activities are associated with thiazolo[4,5-b]pyrazine derivatives?

  • Methodological Answer : Thiazolo[4,5-b]pyrazines exhibit amplification effects on phleomycin activity in microbial assays, likely due to their planar heterocyclic structure enabling DNA intercalation. Testing involves co-administering derivatives with phleomycin and measuring growth inhibition in E. coli cultures . Chlorine substitution enhances electrophilicity, potentially improving binding to biological targets like kinases or oxidoreductases .

Advanced Research Questions

Q. How can solid-phase synthesis of this compound derivatives be optimized for diversity-oriented libraries?

  • Methodological Answer :

  • Resin Functionalization : Use Wang resin loaded with isothiocyanate groups to react with o-bromo-2-aminopyrazines. Monitor coupling efficiency via FT-IR for S=C=N bond disappearance .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups at C6 using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DME/H₂O solvent at 80°C. Prioritize electron-deficient boronic acids for higher yields .
  • Post-Functionalization : React the 2-amino group with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides in DCM with DIEA as a base .

Q. How do substituents at the 2- and 6-positions influence the compound’s bioactivity and electronic properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols). Test via DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Bulky Substituents (tert-butyl, cyclohexyl) : Reduce solubility but improve membrane permeability. Assess logP values using HPLC and correlate with cellular uptake in HEK293 models .
  • Basic Side Chains (N,N-dimethylaminoethyl) : Improve solubility and enable pH-dependent protonation. Measure pKa via potentiometric titration and evaluate cytotoxicity in pH-varied media .

Q. What computational strategies resolve contradictions in vibrational spectra interpretations?

  • Methodological Answer :

  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate all 24 vibrational modes of the pyrazine core to model S₁/S₂ electronic state couplings. Compare calculated IR/Raman spectra with experimental data to assign ambiguous peaks (e.g., C-Cl stretches at 550–600 cm⁻¹) .
  • Symmetry-Adapted Perturbation Theory (SAPT) : Analyze intermolecular interactions in crystallographic data (e.g., C-H···Cl hydrogen bonds) to explain deviations in experimental vs. theoretical spectra .

Q. How to address discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • SAR Analysis : Construct a structure-activity relationship matrix using IC₅₀ values from kinase inhibition assays. Highlight outliers (e.g., 2-Cl vs. 2-Br analogs) and probe steric/electronic effects via molecular docking (AutoDock Vina) .
  • Metabolic Stability Screening : Use liver microsomes (human/rat) to identify rapid degradation of certain derivatives (e.g., methylthio groups), which may falsely suggest low activity .

Q. What strategies enable regioselective functionalization of the thiazolo[4,5-b]pyrazine core?

  • Methodological Answer :

  • Directed Metallation : Employ LDA (Lithium Diisopropylamide) at −78°C in THF to deprotonate the pyrazine ring at C5/C6. Trap with electrophiles (e.g., I₂, CO₂) for iodination or carboxylation .
  • Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig amination for C3 functionalization with primary/secondary amines. Optimize ligand (XantPhos) and solvent (toluene) for high regioselectivity .

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